N-(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Description
N-(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a synthetic small molecule featuring a 5,6-dihydro-1,4-oxathiine core modified with sulfone groups (4,4-dioxide) and substituted with aromatic and heteroaromatic moieties. The compound’s structure includes a 4-fluorobenzyl group and a pyridin-2-yl group, which likely influence its electronic properties, solubility, and bioactivity.
Properties
Molecular Formula |
C23H19FN2O4S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4,4-dioxo-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C23H19FN2O4S/c24-19-11-9-17(10-12-19)16-26(20-8-4-5-13-25-20)23(27)21-22(18-6-2-1-3-7-18)31(28,29)15-14-30-21/h1-13H,14-16H2 |
InChI Key |
DJQMZISHCLKBQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 448.5 g/mol. The structure features a 1,4-oxathiine ring, a pyridine moiety, and a phenyl group, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N2O4S |
| Molecular Weight | 448.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | DVIFVIOAGMOYAJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor of various biological pathways by binding to molecular targets involved in disease processes.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with inflammatory responses and cancer progression.
- Receptor Modulation : It may modulate receptor activity linked to neurotransmission and cell signaling.
Antimicrobial Properties
Research indicates that compounds similar to N-(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine have exhibited antimicrobial effects against various pathogens. This suggests that the compound could be evaluated for its potential as an antimicrobial agent.
Anti-inflammatory Effects
Studies have demonstrated that derivatives of oxathiine compounds can inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. These findings highlight the potential of N-(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine in treating inflammatory diseases.
Anticancer Activity
Recent investigations into similar compounds have revealed promising anticancer properties. The ability to induce apoptosis in cancer cells through specific signaling pathways suggests that N-(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine could be a candidate for further development in cancer therapeutics.
Case Studies
Several studies have focused on the biological activities of related compounds:
- Study on Anti-inflammatory Activity :
- Anticancer Research :
Scientific Research Applications
The compound N-(4-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.
Medicinal Chemistry
The compound's unique structure positions it as a candidate for drug development. Its potential mechanisms of action include:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. The presence of the fluorobenzyl group may enhance its lipophilicity, improving cell membrane penetration and bioavailability.
- Potassium Channel Modulation : Similar compounds have been identified as inhibitors of potassium channels, which play critical roles in cellular excitability and signaling. This could lead to applications in treating diseases related to ion channel dysfunctions such as epilepsy or cardiac arrhythmias.
Synthetic Applications
The compound can serve as a versatile intermediate in organic synthesis:
- Building Block for Heterocycles : The oxathiine moiety can undergo ring-opening reactions to form various heterocycles, which are essential in developing new pharmaceuticals.
- Functionalization Potential : The presence of multiple functional groups allows for further derivatization, leading to the synthesis of novel compounds with tailored biological activities.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of structurally related compounds, it was found that derivatives containing the oxathiine ring exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Potassium Channel Inhibition
Research on potassium channel blockers has shown that compounds similar to this compound demonstrated efficacy in prolonging action potentials in cardiac tissues. This suggests potential therapeutic uses in managing heart rhythm disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a core scaffold with several analogs, differing primarily in substituents. Below is a systematic comparison based on structural and available physicochemical
Substituent Modifications and Electronic Effects
Key Observations :
- Fluorine Position : The target compound’s 4-fluorobenzyl group (para position) may enhance dipole interactions compared to the meta-fluorine in .
- Pyridine vs.
- Chlorine vs. Fluorine : The dichlorophenyl analog lacks pyridine but includes bulkier chlorine atoms, which may sterically hinder binding but improve metabolic stability.
Physicochemical and Pharmacological Implications
- Molecular Weight : The target compound’s molecular weight is likely similar to (445.5) and (424.5), suggesting compliance with Lipinski’s rules for drug-likeness.
- Solubility : Pyridine (in target and ) and tetrahydrofuran (in ) may improve aqueous solubility compared to purely aromatic analogs like .
- Metabolic Stability : Fluorine in the target compound and could reduce oxidative metabolism, while methylfuran in might increase susceptibility to CYP450 enzymes.
Research Findings and Data Gaps
- Structural Data: No crystallographic data for the target compound are cited in the evidence.
- Bioactivity: No direct pharmacological data are provided. Analogs like and may exhibit activity in enzyme inhibition or receptor modulation, but extrapolation to the target compound is speculative.
- Physical Properties : Critical data (melting point, solubility, logP) are missing for all compounds, limiting direct comparisons.
Preparation Methods
Key Reaction Pathways
-
Cyclocondensation of Precursors :
A dihydroxy precursor (e.g., dihydroxythiophene derivative) reacts with a sulfur-containing reagent (e.g., thiourea or thioacetamide) in the presence of an acid or base catalyst. For example, dihydroxy compounds and thiourea undergo cyclization in polar aprotic solvents like DMF or THF to form the oxathiine ring. -
Intramolecular Cyclization :
Alternative methods employ intramolecular reactions of α,β-unsaturated ketones with sulfur nucleophiles. This approach is less common but offers structural flexibility.
Reaction Optimization
-
Catalysts : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are used to deprotonate intermediates, enhancing reactivity.
-
Solvents : DMF or THF provide optimal solubility for intermediates and catalysts.
-
Temperature : Reactions are conducted at 60–80°C to ensure completion without decomposition.
Substitution Reactions for Functional Group Introduction
Following ring formation, the oxathiine core undergoes sequential substitutions to introduce the 4-fluorobenzyl, phenyl, and pyridin-2-yl groups.
Alkylation with 4-Fluorobenzyl Chloride
The primary substitution step involves attaching the 4-fluorobenzyl group via nucleophilic displacement.
Methodology
Challenges
Introduction of Phenyl and Pyridin-2-yl Groups
These groups are introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution (NAS), depending on the intermediate’s reactivity.
Friedel-Crafts Acylation (Phenyl Group)
Nucleophilic Aromatic Substitution (Pyridin-2-yl Group)
-
Reagents : Pyridin-2-ylamine or pyridine derivatives react under basic conditions (e.g., NaH in THF).
-
Conditions : Reactions are performed at 0–25°C to avoid decomposition.
Oxidation to 4,4-Dioxide
The final step involves oxidizing the sulfur atom in the oxathiine ring to form the 4,4-dioxide derivative, enhancing stability and biological activity.
Oxidation Agents and Conditions
Mechanism
-
Electrophilic Oxidation : m-CPBA reacts with the sulfur atom, forming a sulfoxide intermediate.
-
Further Oxidation : A second equivalent of m-CPBA converts the sulfoxide to the sulfone (4,4-dioxide).
Carboxamide Formation
The carboxamide group is introduced via acid chloride intermediates or coupling reagents .
Stepwise Process
Challenges
-
Hydrolysis : Acid chlorides are sensitive to moisture; reactions are performed under inert atmospheres.
-
Stereochemical Control : The reaction’s stereochemistry is dictated by the oxathiine ring’s conformation.
Purification and Characterization
Post-synthesis purification ensures high purity, while spectroscopic methods confirm structural integrity.
Purification Techniques
Characterization Data
Comparative Analysis of Synthetic Routes
The table below summarizes reaction steps, reagents, and yields from diverse methods.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors and microwave-assisted synthesis reduce reaction times and improve yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
